Lipophilicity (LogP): Fine-Tuned for Enhanced Membrane Permeability in Drug Design
5-Bromo-4-fluoro-1-methyl-1H-pyrazole (target) has a computed LogP of 1.32 . This value is higher than that of its non-fluorinated analog, 5-bromo-1-methyl-1H-pyrazole, which has a LogP of ~1.18-1.24 , and slightly lower than its regioisomer, 4-bromo-5-fluoro-1-methyl-1H-pyrazole, which has a LogP of 1.4 [1]. The 0.08 unit reduction compared to the 1,4-bromo regioisomer and 0.08-0.14 unit increase over the non-fluorinated analog represent a deliberate balance of lipophilicity, which can influence membrane permeability and metabolic stability in drug candidates.
| Evidence Dimension | Computed Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.32 (LogP) |
| Comparator Or Baseline | 5-bromo-1-methyl-1H-pyrazole: 1.18-1.24; 4-bromo-5-fluoro-1-methyl-1H-pyrazole: 1.4 |
| Quantified Difference | Target is 0.08 units less lipophilic than 4-bromo-5-fluoro isomer and 0.08-0.14 units more lipophilic than non-fluorinated analog. |
| Conditions | Computed by XLogP3 method (PubChem) and other computational models from vendor datasheets. |
Why This Matters
Subtle differences in LogP can profoundly impact a drug candidate's absorption, distribution, and off-target effects; selecting the correct regioisomer is crucial for lead optimization.
- [1] PubChem. (2025). 4-Bromo-5-fluoro-1-methyl-1H-pyrazole (CID 84656717). National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/84656717 View Source
